molecular formula C₁₅H₂₄N₂O₄ B1141109 N-Amino-11-azaartemisinin CAS No. 1086409-78-0

N-Amino-11-azaartemisinin

Cat. No. B1141109
CAS RN: 1086409-78-0
M. Wt: 296.36
InChI Key:
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Scientific Research Applications

Anticancer Activity

N-Amino-11-azaartemisinin derivatives have shown promising results in the field of cancer research . A series of new compounds were prepared using 11-azaartemisinin and various azides, and these synthesized compounds were evaluated for their cytotoxic activity against KB and HepG2 cell lines . Thirteen of the synthesized compounds displayed good cytotoxic activity against these human cancer cell lines .

Antimalarial Activity

Artemisinin, from which 11-azaartemisinin is derived, is best known for its antimalarial activity . Artemisinin and its derivatives are a group of drugs recommended by the World Health Organization for the treatment of Plasmodium falciparum malaria . 11-azaartemisinin derivatives have shown a better activity profile than that of artemisinin .

Development of Triple Combination Therapies

As artemisinin combination therapies (ACTs) are compromised by resistance, researchers are evaluating triple combination therapies (TACTs) comprising an amino-artemisinin, a redox drug, and a third drug with a different mode of action . The efficacy and pharmacokinetic data strongly support the development of selected amino-artemisinins as components of new TACTs .

Pharmacokinetics Research

The pharmacokinetics of N-Amino-11-azaartemisinin has been studied in detail . The sulfamide derivative has a notably long murine microsomal half-life, low intrinsic liver clearance and total plasma clearance rates, and high relative bioavailability . These properties make it a promising candidate for further development.

Antimicrobial Activity

The 1,2,3-triazole ring, which is a part of the structure of N-Amino-11-azaartemisinin, is known for its antimicrobial activity . This suggests that N-Amino-11-azaartemisinin could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The 1,2,3-triazole ring is also known for its antiviral activity . This indicates that N-Amino-11-azaartemisinin and its derivatives could potentially be used in the development of new antiviral drugs.

properties

IUPAC Name

(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLWYWNQUROTR-FJAJAOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155908802

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